REACTION_SMILES
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[BH3:16].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[n:6][o:7][c:8]([C:10](=[O:11])[NH2:12])[cH:9]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:13][S:14][CH3:15]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[n:6][o:7][c:8]([CH2:10][NH2:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(C(N)=O)on1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(CN)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |